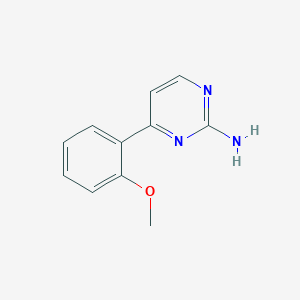
4-(2-Methoxyphenyl)pyrimidin-2-amine
説明
“4-(2-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3O . It has a molecular weight of 201.22 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyphenyl)pyrimidin-2-amine” can be represented by the SMILES stringNC1=NC=CC(C2=CC=CC=C2OC)=N1 . The InChI code for this compound is 1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14) .
科学的研究の応用
Antifungal Applications
One significant application of derivatives of 4-(2-Methoxyphenyl)pyrimidin-2-amine is in the development of antifungal agents. A study by Jafar et al. (2017) synthesized compounds with structural similarities, demonstrating antifungal effects against Aspergillus terreus and Aspergillus niger. This research suggests potential for these compounds in addressing fungal infections.
Corrosion Inhibition
In the field of materials science, pyrimidine derivatives, including those related to 4-(2-Methoxyphenyl)pyrimidin-2-amine, have been studied for their corrosion inhibition properties. Yadav et al. (2015) investigated new pyrimidine derivatives as efficient organic inhibitors against the corrosion of mild steel in acidic media. Their findings indicate that these compounds can provide a protective layer against corrosion, highlighting their application in prolonging the lifespan of metals.
Anticancer Activity
Derivatives of 4-(2-Methoxyphenyl)pyrimidin-2-amine have also shown promise in anticancer research. Loidreau et al. (2020) focused on the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of an anticancer agent. This study underscores the potential of such compounds in developing new anticancer therapies.
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of compounds related to 4-(2-Methoxyphenyl)pyrimidin-2-amine facilitate the exploration of new pharmaceuticals and materials. For example, Farouk et al. (2021) investigated the chemical behavior of a similar compound, leading to the construction of nitrogen heterocyclic compounds. Such research is fundamental in the development of new drugs and materials with improved properties.
Molecular Structure Analysis
Understanding the molecular structure of these compounds is crucial for their application in various scientific domains. Studies such as Murugavel et al. (2014) provide detailed insights into the molecular conformation and stability, which is essential for designing molecules with specific functions.
Safety And Hazards
将来の方向性
While specific future directions for “4-(2-Methoxyphenyl)pyrimidin-2-amine” are not available in the search results, there is a general need for the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with an alternative mechanism of action .
特性
IUPAC Name |
4-(2-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGBRATJJXDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







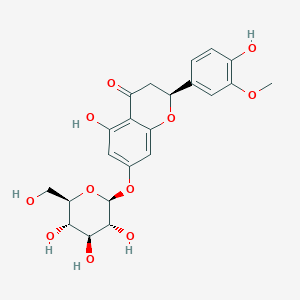
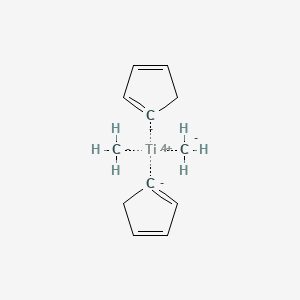


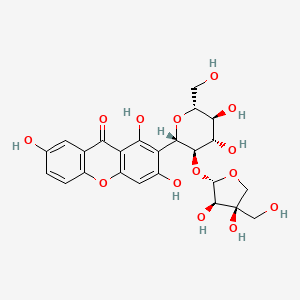
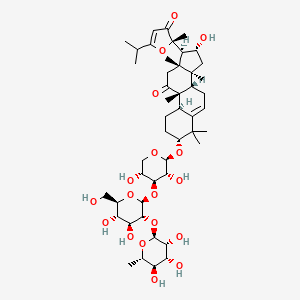
![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)
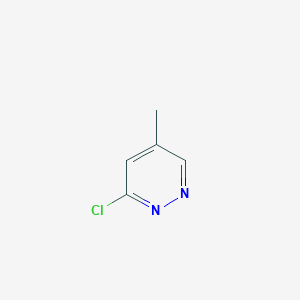

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)